![molecular formula C10H17ClN2O5S2 B1377445 N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride CAS No. 1432680-63-1](/img/structure/B1377445.png)
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride
Vue d'ensemble
Description
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes an aminoethoxy group, a phenyl ring, and two methanesulfonyl groups. It is often used in various chemical and biological studies due to its unique properties.
Applications De Recherche Scientifique
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word for it is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . These codes correspond to specific hazard descriptions: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific precautionary measures to be taken while handling the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride typically involves multiple steps:
Formation of the Aminoethoxy Intermediate: The initial step involves the reaction of 4-nitrophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 4-(2-aminoethoxy)phenol.
Sulfonation: The next step is the sulfonation of the aminoethoxy intermediate. This is achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the nitro group (if present) to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides.
Mécanisme D'action
The mechanism of action of N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-aminophenyl)methanesulfonamide: Lacks the aminoethoxy group, making it less versatile in certain reactions.
N-(4-(2-hydroxyethoxy)phenyl)methanesulfonamide: Contains a hydroxyethoxy group instead of an aminoethoxy group, affecting its reactivity and applications.
N-(4-(2-aminoethoxy)phenyl)sulfonamide: Lacks the second methanesulfonyl group, which may reduce its potency in enzyme inhibition.
Uniqueness
N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride is unique due to its dual methanesulfonyl groups and aminoethoxy substitution, which confer distinct chemical and biological properties. These features make it a valuable compound for diverse research applications, particularly in the development of enzyme inhibitors and therapeutic agents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[4-(2-aminoethoxy)phenyl]-N-methylsulfonylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S2.ClH/c1-18(13,14)12(19(2,15)16)9-3-5-10(6-4-9)17-8-7-11;/h3-6H,7-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOTVOQQKBYYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)OCCN)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


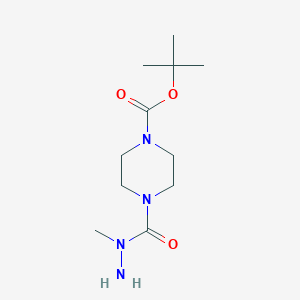
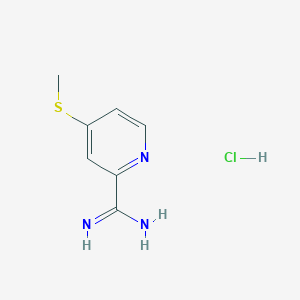
![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
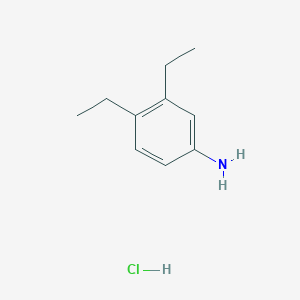
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)
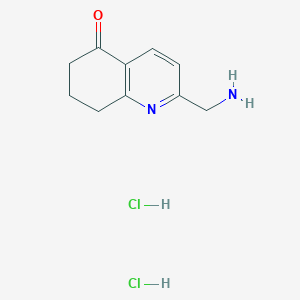
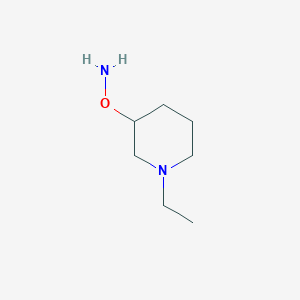
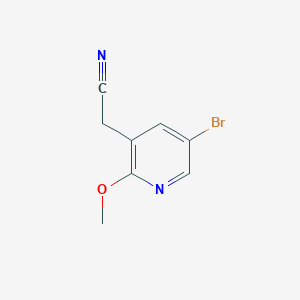
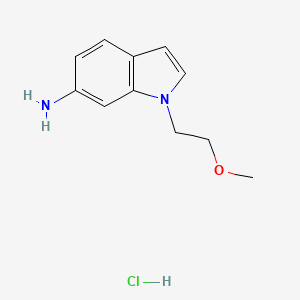
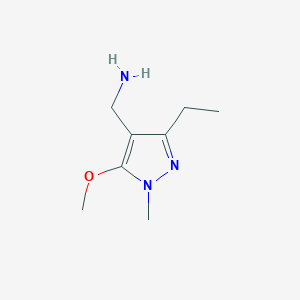
![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)
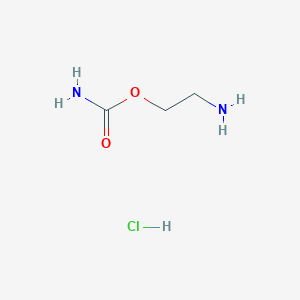
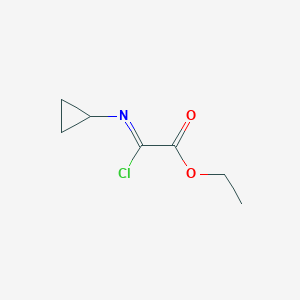
![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)
